Succinimidyl carbonate

描述

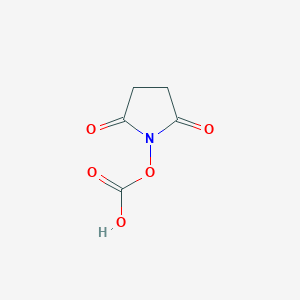

Succinimidyl carbonate, also known as this compound, is a useful research compound. Its molecular formula is C5H5NO5 and its molecular weight is 159.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Reactivity

Succinimidyl carbonate reacts with amines to form N-succinimidyl esters, which are valuable intermediates in organic synthesis. The reaction conditions are generally mild, allowing for the preservation of sensitive functional groups in complex molecules.

Applications in Organic Synthesis

3.1 Alkoxycarbonylation of Amines

One significant application of N,N'-dithis compound (DSC) is in the alkoxycarbonylation of amines. This method has been shown to yield various carbamate derivatives efficiently. A study demonstrated that different alcohols could be reacted with amines using DSC, resulting in high yields of the corresponding carbamates (Table 1) .

| Entry | Alcohols | Amines | Carbamates | Yields (%) |

|---|---|---|---|---|

| 1 | 4 | 2 | 6 | 86 |

| 2 | 2 | 6 | 6 | 83 |

| 3 | 4 | 6 | 6 | 77 |

| 4 | 8 | 6 | 6 | 65 |

| 5 | 4 | 6 | 6 | 89 |

| ... | ... | ... | ... | ... |

This table summarizes the efficiency of DSC in producing carbamates from various alcohols and amines, highlighting its utility in synthetic chemistry.

3.2 Synthesis of N-Succinimidyl Esters

This compound is also employed in the synthesis of N-succinimidyl esters from carboxylic acids. This method allows for high yields and purities, making it a preferred choice for preparing activated esters for peptide coupling reactions .

Bioconjugation Applications

4.1 PEGylation

Methoxy PEG this compound is used for PEGylation, a process that enhances the solubility and stability of therapeutic proteins. It reacts with lysine residues on proteins, forming stable urethane linkages that improve pharmacokinetic properties . This application is critical in developing biopharmaceuticals.

4.2 Antibody Immobilization

This compound has been utilized for the immobilization of antibodies on solid supports, such as monolithic columns. This technique enhances the performance of enzyme assays by increasing the loading capacity and specific activity of immobilized enzymes .

Case Studies

5.1 Enzyme Immobilization

A study evaluated the use of this compound for immobilizing lipase B from Candida antarctica on different supports. The results showed that using this compound significantly improved enzyme activity compared to traditional methods .

5.2 Drug Development

In drug development, this compound has been applied to synthesize prodrugs that release active compounds upon hydrolysis. This approach allows for targeted delivery and controlled release of therapeutics .

化学反应分析

Reactions with Amines

Succinimidyl carbonate reacts with primary and secondary amines to form stable carbamate derivatives.

Mechanism:

-

SC undergoes nucleophilic attack by the amine, releasing N-hydroxysuccinimide (NHS) and forming a carbamate bond.

-

Example : Reaction with 4-methylbenzylamine yields an amide product in 86–87% yield ( ).

Key Reaction Data:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-(3,4-Dimethoxyphenyl)propionic acid | DSC (1.5 eq), Et₃N (3 eq), CH₂Cl₂, 1 h | Carbamate derivative | 86% | |

| L-Ephedrine | DSC (1.5 eq), CH₃CN, 23°C, 4 h | Carbamate 7 | 83% |

Reactions with Alcohols

SC selectively activates hydroxyl groups, forming mixed carbonates for subsequent nucleophilic substitution.

Procedure:

-

Step 1 : Alcohol (e.g., 1,2-O-isopropylidene-D-xylofuranose) reacts with SC in acetonitrile with triethylamine to form a mixed carbonate intermediate ( ).

-

Step 2 : The intermediate reacts with amines to yield carbamates (e.g., 5 in 86% yield).

Kinetics:

Hydrolysis and Lossen Rearrangement

SC derivatives undergo hydrolysis in basic aqueous solutions, leading to Lossen rearrangement:

Mechanism:

Side Reactions:

-

Isocyanate may hydrolyze to amines or react with nucleophiles (e.g., amino, hydroxyl groups).

-

Mitigation : Lower pH (<7) or temperature reduces rearrangement ( ).

Polymer Functionalization

SC-terminated polyethylene glycol (PEG) conjugates amines via carbamate bonds:

Example:

-

α-Alkyne-ω-SC PEG (5–80 kDa) couples with proteins under mild conditions ( ).

-

Key Data : Polydispersity index (PI) < 1.25 for SC-PEG derivatives ( ).

Stability and Storage

-

Shelf Life : SC derivatives remain stable for months at 4°C ( ).

-

Decomposition : Prolonged exposure to moisture or heat accelerates hydrolysis ( ).

Comparative Reactivity:

| Reagent | Reaction Time (h) | Yield Range | Preferred Use Case |

|---|---|---|---|

| SC | 1–4 | 80–90% | Carbamate formation |

| NHS esters | 6–24 | 70–85% | Amide bond formation |

| Phosgene derivatives | 12–48 | 60–75% | Large-scale synthesis |

Key Parameters:

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) hydrogen carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO5/c7-3-1-2-4(8)6(3)11-5(9)10/h1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIFDEVVTPEXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159491 | |

| Record name | Succinimidyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135680-78-3 | |

| Record name | Succinimidyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135680783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimidyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。